N-(3,4-Bis-benzyloxy-phenyl)-N''-methyl-guanidine
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Overview
Description
N-(3,4-Bis-benzyloxy-phenyl)-N’'-methyl-guanidine is a synthetic organic compound characterized by the presence of two benzyloxy groups attached to a phenyl ring, which is further connected to a guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Bis-benzyloxy-phenyl)-N’'-methyl-guanidine typically involves multiple steps. One common approach starts with the preparation of 3,4-Bis-benzyloxy-benzaldehyde, which is then subjected to a series of reactions to introduce the guanidine group. The key steps include:
Formation of 3,4-Bis-benzyloxy-benzaldehyde: This can be achieved through the benzyloxylation of 3,4-dihydroxybenzaldehyde using benzyl chloride in the presence of a base.
Introduction of the Guanidine Group: The aldehyde group of 3,4-Bis-benzyloxy-benzaldehyde is converted to the corresponding guanidine derivative through a reaction with methylamine and cyanamide under acidic conditions.
Industrial Production Methods
Industrial production of N-(3,4-Bis-benzyloxy-phenyl)-N’'-methyl-guanidine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Bis-benzyloxy-phenyl)-N’'-methyl-guanidine can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzoquinones.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Benzoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(3,4-Bis-benzyloxy-phenyl)-N’'-methyl-guanidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzyloxy groups can enhance the compound’s binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
3,4-Bis-benzyloxy-benzaldehyde: A precursor in the synthesis of N-(3,4-Bis-benzyloxy-phenyl)-N’'-methyl-guanidine.
N-(3,4-Dimethoxy-phenyl)-N’'-methyl-guanidine: A similar compound with methoxy groups instead of benzyloxy groups.
Uniqueness
N-(3,4-Bis-benzyloxy-phenyl)-N’'-methyl-guanidine is unique due to the presence of benzyloxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
CAS No. |
190017-98-2 |
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Molecular Formula |
C22H23N3O2 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-[3,4-bis(phenylmethoxy)phenyl]-2-methylguanidine |
InChI |
InChI=1S/C22H23N3O2/c1-24-22(23)25-19-12-13-20(26-15-17-8-4-2-5-9-17)21(14-19)27-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3,(H3,23,24,25) |
InChI Key |
HAVMQMAZZDYTSN-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(N)NC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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